molecular formula C14H15F3N6 B2905601 2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034465-61-5

2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2905601
CAS No.: 2034465-61-5
M. Wt: 324.311
InChI Key: MFMQTXZMXYSOKS-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine core, which is a privileged scaffold in pharmaceuticals, substituted with a trifluoromethyl group known to enhance metabolic stability, membrane permeability, and binding affinity . The molecule is further functionalized with a piperazine ring linked to a pyrazine heterocycle, a feature common in compounds that act as kinase inhibitors or modulate various enzymatic pathways . This specific architecture suggests potential as a key intermediate or a lead compound for developing therapeutics in areas such as oncology and virology. Compounds with similar structural motifs, featuring piperazine and trifluoromethylpyrimidine components, have been investigated for their ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) and for their antimicrobial properties against resistant strains . Researchers can utilize this compound as a versatile building block for further chemical exploration or to study its mechanism of action and interactions with biological targets in vitro. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(4-pyrazin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-20-11(14(15,16)17)8-12(21-10)22-4-6-23(7-5-22)13-9-18-2-3-19-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQTXZMXYSOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the piperazine ring is constructed through a cyclization reaction involving a diamine precursor and a pyrazine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be employed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: : The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine Methyl 4-(Pyrazin-2-yl)piperazin-1-yl Trifluoromethyl 340.30 Balanced steric/electronic profile; potential for dual-target interactions
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine tert-Butyl Piperazin-1-yl Trifluoromethyl 288.31 Enhanced metabolic stability; simpler synthesis
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine Pyrimidine Methyl 4-(Sulfonyl-2,5-dimethoxyphenyl)piperazin-1-yl Trifluoromethyl 446.4 High polarity; potential for GPCR targeting
2-Bromo-4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine Bromine Pyrazin-2-yl Trifluoromethyl 305.05 Electrophilic reactivity; limited solubility

Biological Activity

2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a pyrazine ring. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of trifluoromethyl pyrimidines have shown significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

Cell LineIC50 (µM)Reference
PC35.0
K5624.5
HeLa3.0
A5496.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain analogs exhibit promising antibacterial activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) reported as low as 1.56 µg/mL . The presence of the pyrazine ring is believed to enhance this activity, making it a candidate for further development in treating tuberculosis.

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to 2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine have been explored for their anti-inflammatory and antiviral activities. Pyrazine derivatives are noted for their ability to modulate various biological pathways, which may lead to therapeutic applications in treating cardiovascular diseases and infections .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration. Additionally, the piperazine moiety may interact with specific receptors or enzymes involved in tumor growth and microbial resistance.

Case Studies

One notable study involved the synthesis and biological evaluation of several derivatives of trifluoromethyl pyrimidines, including our compound of interest. These derivatives were subjected to extensive in vitro testing against various cancer cell lines and showed promising results in inhibiting cell proliferation . The study also included molecular docking simulations that suggested strong binding affinities to targets involved in cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

Methodological Answer: The synthesis typically involves sequential coupling reactions. A common approach includes:

Pyrimidine Core Formation : Condensation of trifluoromethyl-substituted pyrimidine precursors with methyl groups at position 2.

Piperazine Substitution : Nucleophilic substitution at position 4 using 4-(pyrazin-2-yl)piperazine under reflux conditions (e.g., in dichloromethane or DMF) .

Purification : Column chromatography or recrystallization to isolate the product.
Key reagents include stannous chloride for reductions and coupling agents like EDCI for amide bond formation. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., trifluoromethyl at position 6, pyrazine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 365.12) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .

Q. What structural features influence its potential biological activity?

Methodological Answer:

  • Piperazine-Pyrazine Motif : Enhances binding to CNS targets (e.g., dopamine receptors) via hydrogen bonding and π-π stacking .
  • Trifluoromethyl Group : Increases metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Pyrimidine Core : Acts as a rigid scaffold for substituent positioning .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Temperature Control : Higher yields (70–80%) are achieved at 80–100°C for piperazine coupling .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Pd/C or CuI for cross-coupling reactions reduces byproduct formation .
    A design-of-experiments (DoE) approach is recommended to balance variables like stoichiometry and reaction time .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-Response Analysis : Compare EC50/IC50 values under consistent conditions (e.g., serum-free media vs. FBS-supplemented) .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to targets like PI3K or dopamine D3 receptors .
  • Mutagenesis Studies : Introduce point mutations in receptor binding pockets (e.g., D3R S192A) to validate interactions .
  • In Vivo/In Vitro Correlation : Compare pharmacokinetic profiles (e.g., brain-to-plasma ratios) with behavioral assays in rodent models .

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